Methyl niclate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl nicotinate, also known as methyl 3-pyridinecarboxylate, is an organic compound with the molecular formula C(_7)H(_7)NO(_2). It is the methyl ester of nicotinic acid (vitamin B3) and is commonly used in various chemical and pharmaceutical applications. This compound is known for its vasodilatory properties, which makes it useful in topical formulations for increasing blood flow.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl nicotinate can be synthesized through the esterification of nicotinic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

C6H4(COOH)(N)+CH3OH→C6H4(COOCH3)(N)+H2O

Industrial Production Methods: In industrial settings, the production of methyl nicotinate often involves continuous esterification processes where nicotinic acid and methanol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials.

Types of Reactions:

Oxidation: Methyl nicotinate can undergo oxidation reactions, typically resulting in the formation of nicotinic acid.

Reduction: Reduction of methyl nicotinate can yield nicotinic alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.

Substitution: Nucleophiles like ammonia (NH(_3)) or amines can be used under basic conditions.

Major Products:

Oxidation: Nicotinic acid.

Reduction: Nicotinic alcohol.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl nicotinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its effects on blood flow and vasodilation, making it useful in research on cardiovascular health.

Medicine: Incorporated in topical formulations to enhance blood circulation and as a counterirritant in pain relief creams.

Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mecanismo De Acción

Methyl nicotinate exerts its effects primarily through vasodilation. When applied topically, it penetrates the skin and causes the blood vessels to widen, increasing blood flow to the area. This action is mediated by the release of prostaglandins and other vasodilatory substances. The compound interacts with specific receptors on the vascular smooth muscle cells, leading to relaxation and dilation of the blood vessels.

Comparación Con Compuestos Similares

Ethyl nicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.

Nicotinic acid: The parent compound, which is a carboxylic acid rather than an ester.

Nicotinamide: An amide derivative of nicotinic acid, commonly used as a vitamin supplement.

Uniqueness: Methyl nicotinate is unique due to its specific ester functional group, which imparts different physical and chemical properties compared to its analogs. Its ability to act as a vasodilator makes it particularly useful in topical applications, distinguishing it from other nicotinic acid derivatives.

Methyl nicotinate’s versatility and efficacy in various applications underscore its importance in both scientific research and industrial processes.

Análisis De Reacciones Químicas

Nickel-Catalyzed Methylation of (Hetero)Aryl Chlorides

A groundbreaking method for methylation utilizes nickel/photoredox dual catalysis with trimethyl orthoformate as a methyl radical source. This approach enables methylation of aryl chlorides under mild conditions, overcoming traditional limitations of harsh reagents like methyl Grignard or organozinc compounds 8.

Key Reaction Features:

-

Substrate Scope : Compatible with (hetero)aryl chlorides, acyl chlorides, and late-stage functionalization of pharmaceuticals (e.g., ketoprofen, probenecid derivatives) .

-

Mechanism :

-

Photoredox-generated chlorine radicals abstract hydrogen from trimethyl orthoformate, forming a tertiary radical.

-

β-Scission of this radical releases a methyl radical , captured by a nickel catalyst to form a Ni(III)–CH₃ intermediate.

-

Reductive elimination yields the methylated product and regenerates the Ni(I) catalyst 8.

-

Experimental Data:

| Parameter | Value/Observation | Source |

|---|---|---|

| Reaction Temp. | Room temperature | |

| Methyl Radical Source | Trimethyl orthoformate | |

| Catalytic System | NiCl₂·glyme/4,4′-di-t-Bu-bpy | |

| Yield Range | 45–92% |

Methyl Radical Reactions with Nitrogen Oxides

Methyl radicals (CH₃·) react with nitrogen dioxide (NO₂) to form nitromethane (CH₃NO₂) or methyl nitrite (CH₃ONO) depending on reaction conditions .

Reaction Pathways:

-

Addition to NO₂ :

CH3⋅+NO2MCH3NO2(ΔH∘=−36.24textkJmol) 4 6 -

Metathesis with NO₂ :

CH3⋅+NO2→CH3O⋅+NO(Minor pathway) 6

Thermodynamic Data (NIST):

| Reaction | ΔH° (kJ/mol) | Conditions | Source |

|---|---|---|---|

| CH₃NO₂ + HCl → ClNO + CH₃OH | 8.95 ± 0.84 | Gas phase | |

| CH₃NO₂ + HNO₃ → 2NO₂ + CH₃OH | 66.48 | Gas phase |

Methyl Group Reactivity on Metal Oxides

On α-Cr₂O₃(0001) surfaces, methyl groups from iodomethane (CH₃I) dissociate into adsorbed CH₃ fragments. These undergo dehydrogenation to methylene (=CH₂), which couples to form ethylene (C₂H₄) or reacts with hydrogen to yield methane (CH₄) .

Surface Reaction Mechanism:

-

CH₃I Dissociation :

CH3I→CH3 ads +I ads -

CH₃ Dehydrogenation :

CH3 ads →CH2 ads +H ads -

Ethylene Formation :

2textCH2 ads →C2H4orCH2 ads +CH3 ads →C2H5 ads →C2H4+H ads

Product Distribution:

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| Ethylene | 60–75 | 300–400 K, UHV | |

| Methane | 20–30 | Excess H(ads) |

Methyl-Coenzyme M Reductase (MCR) in Methanogenesis

MCR catalyzes the terminal step in methanogenesis, converting methyl-SCoM and CoB7SH to methane. The enzyme’s nickel-containing F₄₃₀ cofactor facilitates C–S bond cleavage .

Kinetic Parameters (Methanothermobacter marburgensis):

| Parameter | Value | Source |

|---|---|---|

| kcat | 20 s⁻¹ (25°C) | |

| Kd (methyl-SCoM) | 56 mM | |

| Kd (CoB7SH) | 79 μM |

Methyl Decanoate Combustion Chemistry

Methyl decanoate (a biodiesel surrogate) undergoes oxidation via low- and high-temperature pathways, producing early CO₂ due to its ester group. A detailed kinetic mechanism validated against shock tube and jet-stirred reactor data shows excellent agreement with experimental ignition delays .

Key Oxidation Pathways:

Propiedades

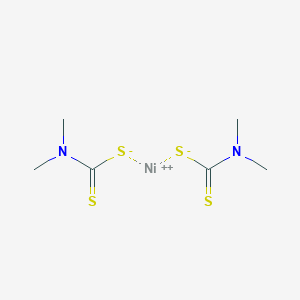

Número CAS |

15521-65-0 |

|---|---|

Fórmula molecular |

C6H12N2NiS4 |

Peso molecular |

299.1 g/mol |

Nombre IUPAC |

N,N-dimethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C3H7NS2.Ni/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |

Clave InChI |

BLCKKNLGFULNRC-UHFFFAOYSA-L |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2] |

SMILES canónico |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ni+2] |

Key on ui other cas no. |

15521-65-0 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.